molecular formula C8H5BrFNO4 B13970215 Methyl 3-bromo-2-fluoro-6-nitrobenzoate

Methyl 3-bromo-2-fluoro-6-nitrobenzoate

Cat. No.: B13970215
M. Wt: 278.03 g/mol
InChI Key: IXKPBPDUWKECDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-2-fluoro-6-nitrobenzoate is an organic compound with the molecular formula C8H5BrFNO4 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-fluoro-6-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by bromination and fluorination steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-fluoro-6-nitrobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl ester group.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine or nitro groups.

    Reduction: Formation of methyl 3-bromo-2-fluoro-6-aminobenzoate.

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 3-bromo-2-fluoro-6-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-fluoro-6-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-6-fluoro-3-nitrobenzoate
  • Methyl 2,6-difluoro-3-nitrobenzoate
  • Methyl 3-bromo-2,6-difluorobenzoate

Uniqueness

Methyl 3-bromo-2-fluoro-6-nitrobenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms, along with the nitro group, makes it particularly reactive and versatile for various synthetic applications.

Properties

Molecular Formula

C8H5BrFNO4

Molecular Weight

278.03 g/mol

IUPAC Name

methyl 3-bromo-2-fluoro-6-nitrobenzoate

InChI

InChI=1S/C8H5BrFNO4/c1-15-8(12)6-5(11(13)14)3-2-4(9)7(6)10/h2-3H,1H3

InChI Key

IXKPBPDUWKECDD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.